
1-Oxide Trientine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxide Trientine, also known as triethylenetetramine 1-oxide, is an organic compound with the molecular formula C6H18N4O. It is a derivative of trientine, a well-known copper-chelating agent used primarily in the treatment of Wilson’s disease. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxide Trientine typically involves the oxidation of trientine. One common method is the reaction of trientine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 25-30°C to ensure optimal yield. The reaction can be represented as follows:
[ \text{C}6\text{H}{18}\text{N}_4 + \text{H}_2\text{O}_2 \rightarrow \text{C}6\text{H}{18}\text{N}_4\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade trientine and hydrogen peroxide. The reaction is conducted in large reactors with precise control over temperature and pH to ensure consistent product quality. The final product is purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxide Trientine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert this compound back to trientine.
Substitution: The compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxides of trientine.
Reduction: Trientine.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Oxide Trientine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential role in modulating metal ion concentrations in biological systems.
Medicine: Explored for its therapeutic potential in treating metal ion-related disorders.
Industry: Utilized in the development of metal ion sensors and catalysts.
Mecanismo De Acción
The primary mechanism of action of 1-Oxide Trientine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as copper, zinc, and iron. This chelation process involves the coordination of metal ions with the nitrogen and oxygen atoms in the molecule, effectively sequestering the metal ions and preventing their participation in harmful biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trientine: The parent compound, primarily used as a copper chelator.
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with comparable metal-binding capabilities.
Uniqueness
1-Oxide Trientine is unique due to the presence of the oxide group, which enhances its chelating ability and stability compared to its parent compound, trientine. This modification allows for more effective and selective binding of metal ions, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C6H18N4O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-amino-N,N-bis(2-aminoethyl)ethanamine oxide |
InChI |
InChI=1S/C6H18N4O/c7-1-4-10(11,5-2-8)6-3-9/h1-9H2 |
Clave InChI |
IJDRARSQBSPDQC-UHFFFAOYSA-N |
SMILES canónico |
C(C[N+](CCN)(CCN)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


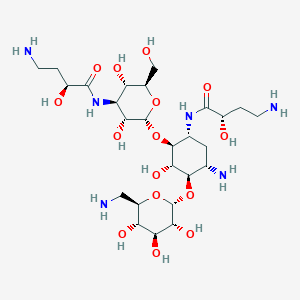



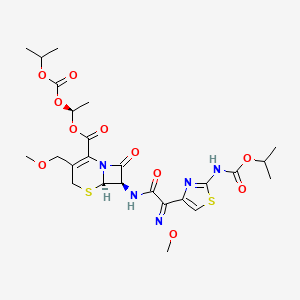

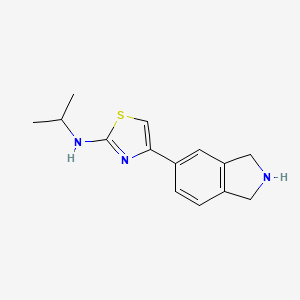


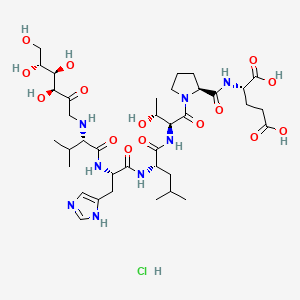


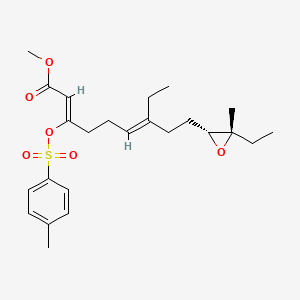
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
